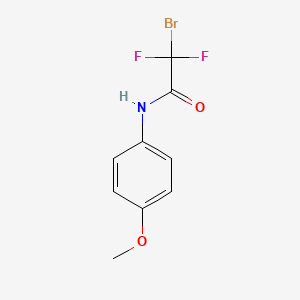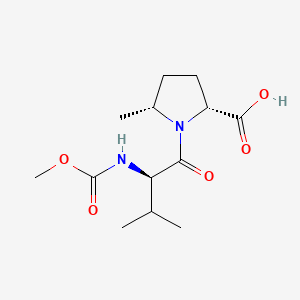
(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diamine or an amino acid derivative.
Introduction of Functional Groups: The methyoxycarbonylamino and methylbutonyl groups can be introduced through various reactions, such as esterification, amidation, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for specific binding to target proteins, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
作用機序
The mechanism of action of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The functional groups in the compound allow for specific binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
類似化合物との比較
Similar Compounds
- (2R-5R)-2-[(1R)-1-(Methoxymethoxy)-3-butyn-1-yl]-5-[(1R)-1-(methoxymethoxy)tridecyl]tetrahydrofuran
- Tertiary butyl esters
Uniqueness
Compared to similar compounds, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
(2R,5R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m1/s1 |
InChIキー |
PNAXKGVRCAXIJK-OPRDCNLKSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](N1C(=O)[C@@H](C(C)C)NC(=O)OC)C(=O)O |
正規SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
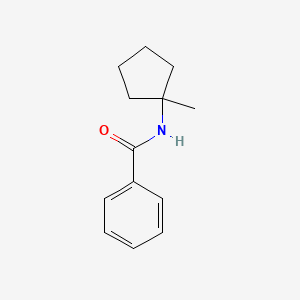


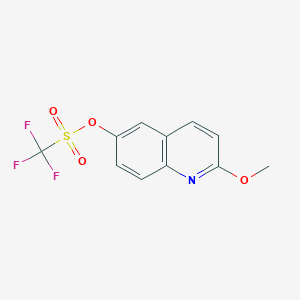
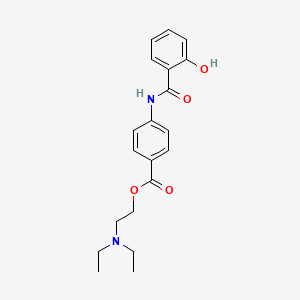
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

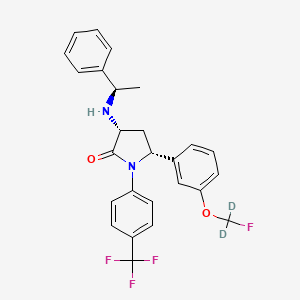
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
